REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([O:15][CH3:16])[CH:8]=1)(=O)[CH3:2].P(Cl)(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[ClH:19].[CH3:16][O:15][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[O:13][CH3:14])[C:1]([CH3:2])=[N:4][CH2:5][CH2:6]2 |f:3.4|
|
Name
|
|
Quantity
|
112.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the solid hydrochloride salt collected by filtration, 170.4 g (wet with toluene)
|
Type
|
CUSTOM
|
Details
|
(after drying) 202°-203°
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC=1C=C2CCN=C(C2=CC1OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |